molecular formula C8H17ClO B12978916 1-(tert-Butoxy)-4-chlorobutane

1-(tert-Butoxy)-4-chlorobutane

Cat. No.: B12978916
M. Wt: 164.67 g/mol
InChI Key: HZYHBHZKHIYGJZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-4-chlorobutane is an organic compound that features a tert-butoxy group attached to a butane chain with a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobutane can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-4-chlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various alkyl and aryl derivatives.

    Elimination Products: Alkenes.

    Oxidation Products: Alcohols and ketones.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(tert-Butoxy)-4-chlorobutane exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, allowing for selective reactions to occur without interference from other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

    tert-Butyl Chloride: Similar in structure but lacks the butane chain.

    tert-Butyl Alcohol: Contains the tert-butyl group but lacks the chlorine atom.

    4-Chlorobutanol: Similar but lacks the tert-butoxy group.

Uniqueness: 1-(tert-Butoxy)-4-chlorobutane is unique due to the presence of both the tert-butoxy group and the chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

1-chloro-4-[(2-methylpropan-2-yl)oxy]butane

InChI

InChI=1S/C8H17ClO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3

InChI Key

HZYHBHZKHIYGJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCl

Origin of Product

United States

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